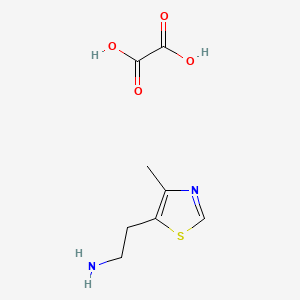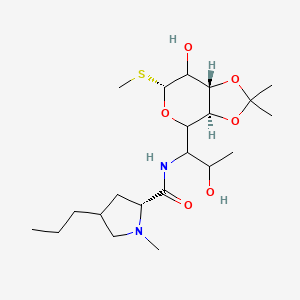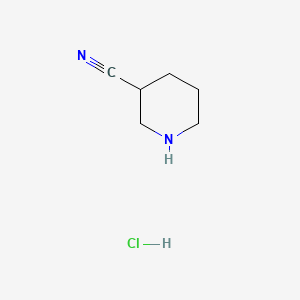![molecular formula C16H24N2 B598341 9-Benzyl-2,9-Diazaspiro[5.5]undecan CAS No. 1198393-02-0](/img/structure/B598341.png)
9-Benzyl-2,9-Diazaspiro[5.5]undecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro undecane core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-2,9-diazaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to induce apoptosis makes it a potential candidate for cancer therapeutics.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 9-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
9-Benzyl-2,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.
Pharmacokinetics
The pharmacokinetics of 9-Benzyl-2,9-diazaspiro[5It’s worth noting that the compound’s low cellular membrane permeability may impact its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Benzyl-2,9-diazaspiro[5.5]undecane. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological state, the presence of other substances, and the specific characteristics of the target cells or tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the refluxing of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride in ethanol with aliphatic primary amines and formaldehyde, followed by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 9-Benzyl-2,9-diazaspiro[5.5]undecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic core but lacks the benzyl group.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with inhibitory activity against dengue virus type 2.
Uniqueness
9-Benzyl-2,9-diazaspiro[5.5]undecane is unique due to its benzyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBJYBSCVIWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/new.no-structure.jpg)


![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
